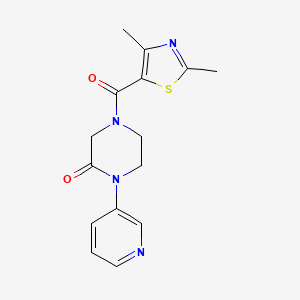

4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring:

- A 2,4-dimethylthiazole-5-carbonyl substituent, contributing metabolic stability and electronic effects via sulfur and methyl groups.

- A pyridin-3-yl group, which improves solubility and serves as a hydrogen-bond acceptor.

This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active piperazine and thiazole derivatives, which are often explored for antimicrobial, antiviral, or kinase-inhibitory properties.

Properties

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-10-14(22-11(2)17-10)15(21)18-6-7-19(13(20)9-18)12-4-3-5-16-8-12/h3-5,8H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVNLEVDTMLFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 428.5 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O4S |

| Molecular Weight | 428.5 g/mol |

| LogP | 0.946 |

| Polar Surface Area | 67.605 Ų |

| Hydrogen Bond Acceptors | 8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound under review has shown promising results in inhibiting various cancer cell lines. For instance, molecular dynamics simulations indicate that it interacts effectively with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The thiazole moiety contributes to the antimicrobial properties of the compound. Research indicates that derivatives containing both thiazole and pyridine rings can inhibit the growth of Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis . The binding affinity to the active site of mycobacterial enoyl reductase (InhA) was notably high, indicating a mechanism that disrupts mycolic acid synthesis essential for bacterial survival .

Neuropharmacological Effects

Thiazole derivatives have been explored for their anticonvulsant properties. SAR studies suggest that modifications to the thiazole and pyridine components can enhance anticonvulsant activity. For example, compounds with specific substitutions on the pyridine ring exhibited significant protection against seizures in rodent models .

Case Studies

- Anticancer Efficacy : A study conducted by Dhumal et al. (2016) assessed various thiazole-pyridine hybrids for their anticancer effects. The compound demonstrated an ability to induce apoptosis in cancer cells via modulation of Bcl-2 family proteins, confirming its therapeutic potential .

- Antimicrobial Properties : Desai et al. (2018) investigated the antitubercular activity of related compounds containing thiazole rings. Their findings indicated that specific structural features significantly enhance activity against Mycobacterium tuberculosis, supporting further exploration of similar compounds for drug development .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Thiazole Ring : Essential for antimicrobial and anticancer activities.

- Pyridine Substituent : Influences binding affinity to target proteins.

- Piperazine Moiety : Enhances solubility and bioavailability.

Modifications in these regions can lead to improved pharmacological profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival, particularly targeting CDK9-mediated transcription processes .

- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 5.71 | 5-Fluorouracil | 6.14 |

| HepG2 | 8.52 | Doxorubicin | 10.25 |

Anticonvulsant Properties

The anticonvulsant activity of thiazole-containing compounds has been extensively studied:

- Research Findings : In picrotoxin-induced seizure models, compounds similar to the target compound exhibited protective effects with median effective doses (ED50) significantly lower than traditional anticonvulsants .

- Case Study : A related thiazole derivative demonstrated a protection index of 9.2 in seizure models, indicating substantial efficacy .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Thiazole Derivative A | 18.4 | 170.2 | 9.2 |

| Standard Anticonvulsant | 20 | 200 | 10 |

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

- Mechanism : The thiazole ring is known to interact with bacterial enzymes, potentially disrupting their function.

- Research Findings : In vitro tests revealed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria.

Synthesis and Development

The synthesis of this compound involves several steps that optimize yield and purity:

- Synthetic Route : The synthesis typically begins with the formation of the thiazole ring followed by the introduction of the piperazine and pyridine moieties through various chemical reactions including condensation and cyclization techniques.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of the target compound with two analogs from the provided evidence:

Stability and Reactivity

- Isomerization: Pyrazolotriazolopyrimidines in undergo isomerization under specific conditions (e.g., derivatives 7 → 6 and 9 → 8). The target compound’s rigid piperazinone core likely reduces isomerization risk compared to these fused systems.

- Oxidative Stability : The dimethylthiazole in the target compound may resist oxidation better than the sulfanylidene group in CAS 361994-90-3, which could form disulfide bonds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with tert-butyloxycarbonyl (Boc)-protected piperazine derivatives. React with 2,4-dimethylthiazole-5-carbonyl chloride under anhydrous conditions (e.g., methylene chloride, nitrogen atmosphere) to form the acylated intermediate.

- Step 2 : Deprotect the Boc group using trifluoroacetic acid (TFA) in methylene chloride, followed by coupling with pyridin-3-yl derivatives via nucleophilic substitution .

- Characterization : Use H/C NMR to confirm regioselectivity at the piperazine nitrogen. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms carbonyl stretching (~1650–1700 cm).

Q. How can researchers optimize reaction yields for the thiazole-piperazine core structure?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine nitrogen. Avoid ethanol/water mixtures to prevent hydrolysis of the thiazole ring.

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) improve acylation efficiency.

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-acylation) .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the piperazin-2-one ring?

- Methodology :

- NOESY NMR : Detect spatial proximity between the pyridin-3-yl group and thiazole substituents to confirm axial/equatorial positioning.

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected derivatives) to assign absolute configuration .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for structurally similar thiazole-piperazine derivatives?

- Methodology :

- SAR analysis : Compare substituent effects using in vitro assays. For example, 2,4-dimethylthiazole analogs may show enhanced kinase inhibition versus unsubstituted thiazoles due to steric and electronic modulation .

- Crystallographic docking : Map the compound’s interaction with target proteins (e.g., kinases) to identify critical binding motifs (e.g., hydrogen bonding with pyridinyl nitrogen) .

Q. What strategies mitigate instability of the thiazole ring under physiological conditions?

- Methodology :

- pH stability studies : Perform accelerated degradation tests (e.g., 40°C, 75% RH) in buffers (pH 1–9). Thiazole rings are prone to hydrolysis in acidic media; consider prodrug formulations (e.g., ester derivatives) for oral delivery .

- Protective groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the thiazole 4-position, which reduce nucleophilic attack .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?

- Methodology :

- ADME prediction : Use tools like SwissADME to assess logP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition risks.

- MD simulations : Model blood-brain barrier penetration by analyzing free energy profiles of the pyridinyl-thiazole scaffold .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC values for kinase inhibition by thiazole-piperazine analogs?

- Resolution :

- Assay variability : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and enzyme sources (recombinant vs. cell lysates).

- Solubility factors : Use DMSO concentrations <1% to avoid precipitation in high-throughput screens .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.